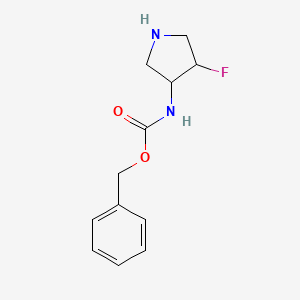

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is benzyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate , reflecting its stereochemical configuration and functional groups. The pyrrolidine ring adopts a (3R,4R) configuration, with the fluorine atom occupying the 4-position and the carbamate group at the 3-position. This stereochemistry is critical for its molecular interactions, as the spatial arrangement of substituents influences electronic distribution and hydrogen-bonding potential.

The molecular formula is C12H15FN2O2 , with a molecular weight of 238.27 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | Not widely reported |

| InChIKey | Derived via structural analogy |

| SMILES | C1C@HNC(=O)OCC2=CC=CC=C2 |

The SMILES notation encodes the stereochemistry, fluorination, and carbamate linkage, while the InChIKey (computationally derived) provides a unique identifier for database searches.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound remains unreported, structural analogs provide insights into its likely conformation. For example, the hydroxylated analog, benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate, exhibits a puckered pyrrolidine ring with intramolecular hydrogen bonding between the hydroxyl and carbamate groups. Substituting fluorine for hydroxyl introduces steric and electronic changes:

- Steric Effects : The smaller atomic radius of fluorine (1.47 Å) compared to hydroxyl (-OH, ~1.6 Å) reduces steric hindrance, potentially flattening the ring puckering.

- Electronic Effects : Fluorine’s electronegativity (3.98) withdraws electron density, altering dipole moments and hydrogen-bond acceptor capacity.

Computational models predict that the (3R,4R) configuration stabilizes the compound via hyperconjugative interactions between the fluorine atom and adjacent carbamate group.

Comparative Analysis with Pyrrolidine-Carbamate Derivatives

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate shares structural motifs with other pyrrolidine-carbamate derivatives, but its fluorination confers distinct properties:

Table 1: Comparative Analysis of Pyrrolidine-Carbamate Derivatives

Key differences include:

- Fluorine vs. Hydroxyl : Fluorine’s inductive effect increases lipophilicity (clogP ≈ 1.2 vs. 0.8 for the hydroxyl analog), enhancing membrane permeability.

- Ring Substitution : Morpholine-containing derivatives exhibit greater conformational rigidity due to the six-membered ring, whereas pyrrolidine derivatives favor compact, bioactive conformations.

Properties

Molecular Formula |

C12H15FN2O2 |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

benzyl N-(4-fluoropyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16) |

InChI Key |

KZWUUEWPRQZDNF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used for converting hydroxyl groups to fluorides. In an early racemic route, the diol intermediate 4 (derived from epoxide opening of Cbz-protected 3-pyrroline) undergoes DAST treatment at –78°C to yield a fluorinated azide 5 with retention of configuration. However, this method requires subsequent azide reduction and chiral resolution, limiting efficiency.

Limitations :

Cyclic Sulfamate Intermediate

A more efficient approach involves forming a cyclic sulfamate. The diol 10 (from L-tartaric acid) reacts with a Boc-Burgess reagent (25 ) in situ to generate a chiral sulfamate 26 (Scheme 2 in). Fluorination is achieved via ring-opening with tetrabutylammonium fluoride (TBAF), yielding trans-3-fluoro-4-(Boc-amino)pyrrolidine (29 ) with >99% enantiomeric excess (ee).

Advantages :

- Stereospecificity : Retains configuration from L-tartaric acid.

- Scalability : Processed on multi-kilogram scale with in-situ IR monitoring to track intermediate stability.

Carbamate Protection and Deprotection

Alternative Protecting Groups

While benzyl carbamate is standard, tert-butyl (Boc) variants are also synthesized. Comparative studies show benzyl groups offer better solubility in polar aprotic solvents (e.g., DMF, THF), facilitating downstream coupling reactions.

Palladium-Catalyzed Coupling

For functionalized derivatives, palladium catalysts enable Suzuki or Buchwald-Hartwig couplings. For example, Pd₂(dba)₃ with XPhos catalyzes the coupling of boronic esters to fluoropyrrolidine intermediates, achieving yields >80%. However, this step is optional for the parent compound.

Catalyst System :

Comparative Analysis of Synthetic Routes

Key Findings :

- The sulfamate route outperforms DAST-based methods in yield and stereochemical control.

- In-situ Burgess reagent formation mitigates instability issues, enabling plant-scale production.

Challenges and Optimization

Byproduct Formation

During benzyl carbamate installation, overprotection can occur if excess Cbz-Cl is used. Kinetic monitoring via FT-IR ensures complete amine consumption before quenching.

Chemical Reactions Analysis

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity, while the carbamate group can participate in hydrogen bonding or other interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs differ in substituents on the pyrrolidine ring or the carbamate moiety. Below is a comparative analysis:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate | 1776113-83-7 | C12H15FN2O2 | 238.26 | Fluoropyrrolidine, carbamate |

| Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate | 952443-94-6 | C12H16N2O3 | 236.27 | Hydroxypyrrolidine, carbamate |

| Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate | 1220910-89-3 | C21H17FN6O2 | 404.41 | Fluorophenyl, tetrazole-pyridine, carbamate |

| Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | 2377610-77-8 | C21H24BFNO4 | 384.23 | Fluorophenyl, boronate ester, carbamate |

| Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate | 159878-02-1 | C18H19ClNO3S | 364.87 | Chlorohydroxybutane, phenylthio, carbamate |

Key Observations :

- Fluorine vs.

- Aromatic vs. Aliphatic Substituents : The tetrazole-pyridine and fluorophenyl moieties (CAS 1220910-89-3) introduce π-π stacking interactions, likely improving binding affinity in biological targets compared to aliphatic pyrrolidine derivatives .

- Boronate Esters : The dioxaborolane group (CAS 2377610-77-8) enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the fluoropyrrolidine analog .

Physicochemical and Spectroscopic Properties

- Solubility : Fluorinated compounds (e.g., CAS 1776113-83-7) exhibit lower aqueous solubility compared to hydroxylated analogs (CAS 952443-94-6) due to reduced polarity.

- Spectroscopic Data :

- IR Spectroscopy : Fluorinated pyrrolidines show characteristic C-F stretching vibrations near 1100–1000 cm⁻¹, absent in hydroxylated analogs .

- NMR : The fluorine atom in CAS 1776113-83-7 causes significant deshielding of adjacent protons, as seen in δ ~4.5–5.0 ppm for pyrrolidine protons, contrasting with hydroxyl analogs (δ ~3.0–3.5 ppm) .

Biological Activity

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted at the 3-position with a carbamate group and at the 4-position with a fluorine atom. The presence of these functional groups contributes to its biological activity by enabling interactions with various molecular targets within biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C12H15FN2O2 |

| Molecular Weight | 238.26 g/mol |

| CAS Number | 1638761-20-2 |

The biological activity of this compound is primarily linked to its ability to bind selectively to certain receptors and enzymes , potentially inhibiting their activity. Research indicates that it may influence neurotransmitter pathways relevant to mood regulation, making it a candidate for treating conditions such as anxiety and depression .

Interaction with Molecular Targets

- Receptor Binding : Studies have shown that compounds structurally similar to this compound exhibit varying affinities for neurotransmitter receptors. This selectivity can enhance therapeutic efficacy while minimizing side effects.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in neurological pathways, which may contribute to its pharmacological properties .

Case Studies

- Neuropharmacological Studies : In animal models, this compound demonstrated significant effects on behavioral assays related to anxiety and depression. Dosing regimens were established at various concentrations (e.g., 33 mg/kg, 100 mg/kg) to evaluate its efficacy in modifying behavior post-treatment .

- Inflammatory Response Modulation : The compound's interaction with Toll-like receptors (TLRs) has been explored in the context of autoimmune diseases. It was found to modulate cytokine production in response to TLR stimulation, indicating potential applications in inflammatory conditions .

Comparative Studies

A comparative analysis of similar compounds highlighted the unique binding affinities and selectivity profiles of this compound:

| Compound | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| This compound | Moderate | High for specific receptors |

| Similar Compound A | High | Moderate |

| Similar Compound B | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.